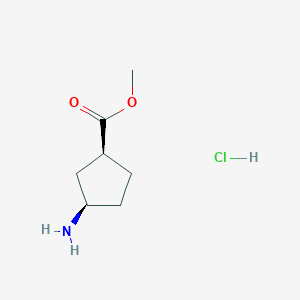

(1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Description

Primary Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (1S,3R)-3-aminocyclopentane-1-carboxylate hydrochloride, which precisely describes the stereochemical configuration and functional group positions. The Chemical Abstracts Service registry number 180323-49-3 serves as the primary unique identifier for this specific stereoisomer. Alternative Chemical Abstracts Service numbers including 222530-29-2 have been reported for related stereoisomeric forms, highlighting the importance of stereochemical specificity in chemical identification.

The molecular formula C₇H₁₄ClNO₂ accurately represents the atomic composition, with a corresponding molecular weight of 179.64 grams per mole. This molecular weight calculation accounts for the hydrochloride salt form, distinguishing it from the free base form which would have a molecular weight of 143.18 grams per mole. The MDL number MFCD23106006 provides an additional unique database identifier commonly used in chemical inventory systems.

Systematic Nomenclature Components

The nomenclature systematically describes each structural element, beginning with the cyclopentane ring system as the core scaffold. The (1S,3R) designation indicates the absolute stereochemical configuration at carbon positions 1 and 3 of the cyclopentane ring, following the Cahn-Ingold-Prelog priority rules. The carboxylate group at position 1 exists in methyl ester form, while the amino group occupies position 3 of the ring system.

Alternative systematic names include cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride, which emphasizes the cyclopentanecarboxylic acid parent structure. The hydrochloride designation indicates the protonated amine salt form, formed through acid-base interaction between the free base and hydrochloric acid. This nomenclature convention ensures unambiguous identification across different chemical databases and literature sources.

Properties

IUPAC Name |

methyl (1S,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180323-49-3 | |

| Record name | methyl (1S,3R)-3-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc-Protected Amino Ester Intermediate Approach

One common method involves the use of N-Boc-protected methyl 3-aminocyclopentanecarboxylate as an intermediate, followed by deprotection and salt formation:

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| Boc Protection | Boc-anhydride, triethylamine, dichloromethane, 0–20°C, 1.5 h | Protection of the amino group on methyl (1S,3R)-3-aminocyclopentanecarboxylate hydrochloride to form methyl (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate. | 84% yield; purified by silica gel chromatography |

| Boc Deprotection & Salt Formation | 4N HCl in 1,4-dioxane, room temperature, 2 h | Removal of Boc protecting group and formation of hydrochloride salt of (1S,3R)-methyl 3-aminocyclopentanecarboxylate | Efficient conversion; solvent removal under reduced pressure yields product |

This route ensures stereochemical integrity and yields the hydrochloride salt suitable for further applications.

Direct Esterification and Amination

Another approach involves direct esterification of the corresponding amino acid followed by amine salt formation:

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| Esterification | Acetyl chloride in methanol, 0°C to room temperature, 48 h | Conversion of (1S,3R)-3-aminocyclopentanecarboxylic acid or its derivatives to methyl ester hydrochloride | Crude product used directly in subsequent steps |

| Salt Formation | Treatment with HCl in dioxane or methanol | Formation of hydrochloride salt for improved stability | High purity achievable after solvent removal |

This method is suitable for preparing the hydrochloride salt directly from amino acid precursors.

Reductive Amination for Derivative Synthesis

For derivatives involving substitution on the amino group, reductive amination using sodium triacetoxyborohydride is employed:

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| Reductive Amination | Sodium triacetoxyborohydride, dichloromethane, room temperature, overnight | Reaction of (1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride with aldehydes to form substituted amines | Purification by chromatography; yields depend on substrate |

This method is used to functionalize the amino group while preserving stereochemistry.

Detailed Reaction Data Table

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc-anhydride, triethylamine | Dichloromethane | 0–20°C | 1.5 h | 84% | Silica gel purification |

| Boc Deprotection & HCl Salt Formation | 4N HCl | 1,4-Dioxane | 20°C (room temp) | 2 h | Quantitative | Solvent removal under reduced pressure |

| Esterification | Acetyl chloride | Methanol | 0°C to RT | 48 h | Crude | Used as is for next step |

| Reductive Amination | Sodium triacetoxyborohydride | Dichloromethane | RT | Overnight | Variable | Requires chromatography |

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Boc Protection/Deprotection | Boc-anhydride, TEA, HCl in dioxane | High stereochemical fidelity, good yields | Requires multiple steps |

| Direct Esterification | Acetyl chloride, methanol | Simple, direct ester formation | Longer reaction time, crude product needs further purification |

| Reductive Amination | Sodium triacetoxyborohydride, aldehydes | Enables derivative synthesis, mild conditions | Requires chromatographic purification, substrate-dependent yields |

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols or the amino group to amines.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

Reduction: Formation of cyclopentanol or cyclopentylamine.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibitors

Recent studies have identified (1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride as a precursor in the synthesis of potent kinase inhibitors. These inhibitors target specific kinases involved in various diseases, including cancer. For example, the compound has been utilized in reactions to develop selective inhibitors for bone morphogenetic protein receptor type 2 (BMPR2), which is implicated in pulmonary arterial hypertension .

1.2 Antimicrobial Agents

The compound has also been explored for its potential in developing antimicrobial peptidomimetics. Research indicates that derivatives of cyclopentanecarboxylate compounds exhibit broad-spectrum antibacterial activity against multi-drug resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of this compound into peptoid structures has shown promise in enhancing antimicrobial efficacy .

Biological Research

2.1 Modulation of Metabotropic Glutamate Receptors

This compound plays a role in modulating metabotropic glutamate receptors (mGluRs), which are critical for synaptic transmission and neuronal excitability. Studies have demonstrated that this compound can reduce inspiratory-modulated synaptic currents, suggesting its potential use in neurological research and therapies targeting respiratory control mechanisms .

2.2 Structure-Activity Relationship Studies

The compound is significant in structure-activity relationship (SAR) studies aimed at understanding the influence of molecular modifications on biological activity. For instance, variations in substituents on the piperazine ring have been explored to enhance potency against specific biological targets, providing insights into optimizing drug candidates derived from this compound .

Case Studies

Mechanism of Action

The mechanism of action of (1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (commercially available) .

- Solubility : 5.15–7.78 mg/mL in aqueous solutions, classified as "very soluble" .

- Storage : Stable at room temperature; long-term storage recommended at -80°C (6 months) or -20°C (1 month) .

- Synthetic Accessibility : Moderate (score: 2.38/5), indicating straightforward laboratory synthesis .

Stereoisomeric Comparisons

The stereochemistry of cyclopentane derivatives significantly impacts their physicochemical properties and biological interactions. Below is a comparison of the (1S,3R) isomer with its stereoisomers:

Key Observations :

- The (1S,3S) isomer exhibits higher solubility (7.78 mg/mL) compared to the (1S,3R) form .

- All stereoisomers share similar molecular weights but differ in spatial arrangement, affecting receptor binding in drug discovery .

Structural Analogs Beyond Stereoisomerism

Cyclopentane vs. Cyclohexane Derivatives

Key Observations :

- Cyclohexane derivatives (6-membered rings) exhibit higher conformational flexibility but reduced solubility compared to cyclopentane analogs .

Functional Group Modifications

Key Observations :

- Hydroxyl-group addition (e.g., CID 155973691) increases polarity but complicates synthesis due to stereochemical control .

Biological Activity

(1S,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Characteristics

- Chemical Formula : CHClNO

- CAS Number : 1132-61-2

- Molecular Weight : 175.63 g/mol

Recent studies have highlighted the compound's role as a selective inhibitor of bone morphogenetic protein receptor type 2 (BMPR2). This receptor is crucial in various cellular processes, including differentiation and apoptosis. The inhibition of BMPR2 can lead to altered signaling pathways that may be beneficial in treating certain diseases, such as cancer.

Key Findings:

- Inhibition Potency : this compound has demonstrated significant inhibitory effects on BMPR2 with an IC value in the low nanomolar range, indicating strong potency against this target .

- Selectivity : The compound exhibits selectivity over other TGFβ family kinases, making it a promising candidate for targeted therapies .

Biological Activities

The biological activities of this compound extend beyond kinase inhibition. Its potential therapeutic effects include:

- Anticancer Properties : The compound has shown efficacy in models of triple-negative breast cancer (TNBC), where it exploits vulnerabilities in the DNA repair machinery .

- Neuroprotective Effects : Some studies suggest that similar compounds may offer neuroprotective benefits by modulating signaling pathways involved in neuronal survival .

Case Studies

Several case studies illustrate the compound's biological relevance:

- Study on Cancer Cell Lines :

- Kinase Inhibition Assays :

Data Table: Biological Activity Overview

Q & A

Basic: How can researchers optimize the synthesis of (1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride to improve yield and enantiomeric purity?

Methodological Answer:

Synthetic optimization should focus on stereoselective catalysis and purification protocols. For enantiomeric purity, chiral catalysts (e.g., asymmetric hydrogenation agents) or enzymatic resolution methods can enhance stereochemical control. Intermediate purification via recrystallization or chromatography (e.g., using chiral stationary phases in HPLC) is critical. Reaction conditions such as temperature (e.g., low-temperature aminolysis to minimize racemization) and solvent polarity (e.g., dichloromethane/water biphasic systems for phase separation) should be systematically tested .

Basic: What analytical techniques are recommended for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

Use a combination of:

- Chiral HPLC : To resolve enantiomers and quantify enantiomeric excess (e.g., using amylose- or cellulose-based columns) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR with chiral shift reagents (e.g., europium complexes) to confirm stereochemistry .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and rule out impurities .

Advanced: How does the stereochemical arrangement (1S,3R) influence the compound’s biological activity or chemical reactivity in comparative studies?

Methodological Answer:

Comparative studies should involve synthesizing all four stereoisomers and testing their:

- Biological Activity : Assess receptor-binding affinity (e.g., via surface plasmon resonance or radioligand assays) in models relevant to its target (e.g., antimicrobial or enzyme inhibition studies, as suggested by cispentacin analogs) .

- Chemical Reactivity : Compare reaction kinetics in ester hydrolysis or aminolysis under varying pH conditions to identify stereoelectronic effects .

- Molecular Dynamics Simulations : To model interactions between the (1S,3R) configuration and biological targets .

Advanced: How can researchers address discrepancies in stability data when storing the compound under different pH or temperature conditions?

Methodological Answer:

Design a stability study using:

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation products via HPLC-MS .

- pH-Dependent Stability : Use potentiometric titrations to determine pKa and identify pH ranges where the compound is most stable .

- Lyophilization : If aqueous instability is observed, consider lyophilizing the hydrochloride salt to enhance shelf life .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify environmental variables (e.g., light exposure, oxygen levels) causing variability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .

- Ventilation : Use fume hoods during weighing or synthesis to avoid inhalation (H335 hazard) .

- Spill Management : Absorb liquid spills with silica gel or acid-neutralizing adsorbents; avoid flushing into waterways .

Advanced: What experimental strategies resolve conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Screening : Use shake-flask or potentiometric methods across a range of solvents (e.g., water, ethanol, DMSO) at controlled temperatures .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen or Hildebrand) to predict miscibility .

- Co-Solvency Studies : Test binary solvent systems (e.g., water/ethanol) to enhance solubility for biological assays .

Basic: How can researchers validate the environmental fate of this compound in ecotoxicological studies?

Methodological Answer:

- Biodegradation Assays : Use OECD 301B guidelines to measure microbial degradation in water/soil .

- Partition Coefficient () : Determine via shake-flask HPLC to assess bioaccumulation potential .

- Toxicity Testing : Perform acute/chronic assays on model organisms (e.g., Daphnia magna) to evaluate ecological risks .

Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., enzymes or transporters) .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to identify stable binding conformations .

Basic: What purification techniques are most effective for isolating the hydrochloride salt from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water or acetone/hexane systems to precipitate high-purity crystals .

- Ion-Exchange Chromatography : Separate the hydrochloride salt from neutral byproducts using strong cation-exchange resins .

- Centrifugation : For rapid separation of solids from biphasic reaction mixtures .

Advanced: How can researchers mitigate racemization during synthesis or storage?

Methodological Answer:

- Low-Temperature Synthesis : Conduct aminolysis or esterification steps at ≤0°C to reduce thermal racemization .

- Chiral Stabilizers : Add enantiopure counterions (e.g., tartrate) to the crystalline lattice during salt formation .

- Inert Atmosphere Storage : Store under argon or nitrogen to prevent oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.